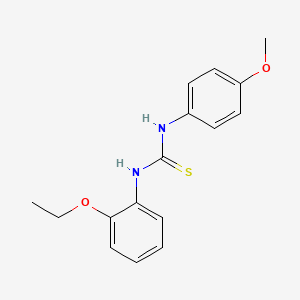
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. EMPTU is a thiourea derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has demonstrated antimicrobial activity against various bacterial strains.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood. However, studies have suggested that N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea may exert its effects by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has also been shown to increase the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in the brain, and exhibit antimicrobial activity against various bacterial strains. However, the specific biochemical and physiological effects of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea may vary depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea can also be easily synthesized using simple reaction methods. However, N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has some limitations for lab experiments, including its limited stability in solution and potential for degradation over time.
Direcciones Futuras
There are several future directions for N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea research. One potential direction is to investigate the potential of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea and its specific targets in cancer cells and the brain. Additionally, future research could explore the potential of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea as a novel antimicrobial agent.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using various methods, including the reaction of 2-ethoxyaniline and 4-methoxybenzoyl chloride with thiourea, or the reaction of 2-ethoxyaniline and 4-methoxybenzoyl isothiocyanate with ammonia. The purity of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea can be improved using recrystallization techniques.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-15-7-5-4-6-14(15)18-16(21)17-12-8-10-13(19-2)11-9-12/h4-11H,3H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTSUBDNALZJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)

![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)
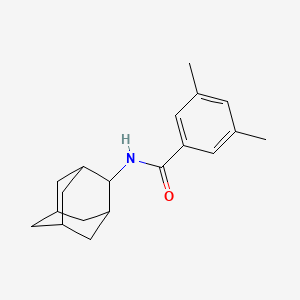
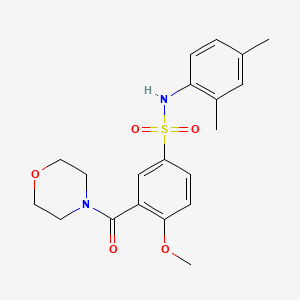

![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)
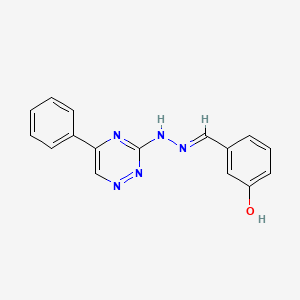
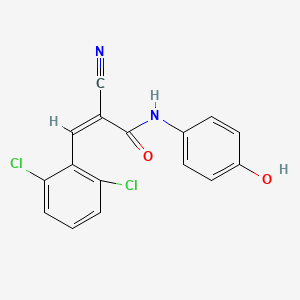
![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)